Dolichol 22
Overview
Description
Dolichol 22 is a long-chain unsaturated polyisoprenoid alcohol, part of the dolichol family, which consists of compounds with varying numbers of isoprene units. Dolichols play a crucial role in the post-translational modification of proteins, particularly in the process of N-glycosylation, where they act as lipid carriers for sugar molecules . This compound, specifically, contains 22 isoprene units, making it a significant member of this family.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dolichol 22 is synthesized through the mevalonate pathway, a crucial metabolic pathway that produces isoprenoids. The synthesis begins with the condensation of farnesyl diphosphate with multiple isopentenyl diphosphate molecules, catalyzed by a cis-prenyltransferase enzyme . This results in the formation of polyprenyl diphosphate, which is then reduced to dolichol by specific reductases .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from biological sources, such as plant tissues or yeast cells, where it naturally occurs. Advanced techniques like liquid chromatography and mass spectrometry are employed to isolate and quantify this compound from complex mixtures .
Chemical Reactions Analysis
Types of Reactions: Dolichol 22 undergoes various chemical reactions, including:
Oxidation: Dolichol can be oxidized to form dolichyl phosphate, which is essential for glycosylation processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and specific oxidases.
Reduction: Reducing agents such as NADPH-dependent reductases are used.
Substitution: Reagents like phosphoric acid are employed to form dolichyl phosphate.
Major Products:
Dolichyl Phosphate: Formed through the phosphorylation of dolichol, crucial for glycosylation.
Polyprenol: An intermediate in the synthesis of dolichol.
Scientific Research Applications
Dolichol 22 has diverse applications in scientific research:
Mechanism of Action
Dolichol 22 functions primarily as a lipid carrier in the glycosylation process. It anchors oligosaccharides to the endoplasmic reticulum membrane, facilitating their transfer to nascent proteins . This process is crucial for proper protein folding and function. The molecular targets include enzymes like oligosaccharyltransferase, which catalyzes the transfer of oligosaccharides from dolichyl phosphate to proteins .
Comparison with Similar Compounds
Dolichol 20: Contains 20 isoprene units and shares similar functions in glycosylation.
Dolichol 25: Contains 25 isoprene units and is also involved in protein glycosylation.
Polyprenol: A precursor to dolichol, involved in the same biosynthetic pathway.
Uniqueness of Dolichol 22: this compound is unique due to its specific chain length, which may influence its efficiency and specificity in glycosylation processes. Its distinct number of isoprene units allows for unique interactions with enzymes and substrates involved in protein modification .
Properties
IUPAC Name |
(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E,70E,74E,78E,82E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79,83,87-docosamethyloctaoctaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78,82,86-henicosaen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C110H180O/c1-89(2)45-24-46-90(3)47-25-48-91(4)49-26-50-92(5)51-27-52-93(6)53-28-54-94(7)55-29-56-95(8)57-30-58-96(9)59-31-60-97(10)61-32-62-98(11)63-33-64-99(12)65-34-66-100(13)67-35-68-101(14)69-36-70-102(15)71-37-72-103(16)73-38-74-104(17)75-39-76-105(18)77-40-78-106(19)79-41-80-107(20)81-42-82-108(21)83-43-84-109(22)85-44-86-110(23)87-88-111/h45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,75,77,79,81,83,85,110-111H,24-44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74,76,78,80,82,84,86-88H2,1-23H3/b90-47+,91-49+,92-51+,93-53+,94-55+,95-57+,96-59+,97-61+,98-63+,99-65+,100-67+,101-69+,102-71+,103-73+,104-75+,105-77+,106-79+,107-81+,108-83+,109-85+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVHFGNZKPGPFV-MLSWYBMWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C110H180O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1518.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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